

Application Note: HPLC Method for the Quantification of Lorazepam Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lorazepam acetate	
Cat. No.:	B188778	Get Quote

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Lorazepam acetate** in pharmaceutical formulations. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Lorazepam, a benzodiazepine derivative, is widely used for the management of anxiety disorders.[1] Accurate and reliable quantification of Lorazepam in its acetate salt form is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of **Lorazepam acetate**. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method for the quantification of Lorazepam.

Experimental

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.



Parameter	Recommended Conditions
HPLC System	Isocratic Pumping System with UV-Vis Detector
Column	Inertsil ODS Ultrasphere (150 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol : Water (65:35 v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 μL
Detection Wavelength	230 nm[3]
Column Temperature	Ambient
Run Time	10 minutes

- Methanol (HPLC grade)
- Water (HPLC grade)
- Lorazepam Acetate Reference Standard
- Stock Solution (100 μ g/mL): Accurately weigh and dissolve 10 mg of **Lorazepam Acetate** Reference Standard in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 μg/mL.
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Lorazepam and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.



- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described method has been validated for linearity, accuracy, and precision. A summary of the validation parameters is presented below.

Validation Parameter	Result
Linearity Range	1 - 20 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Retention Time	Approximately 6.8 min[3]

System Suitability

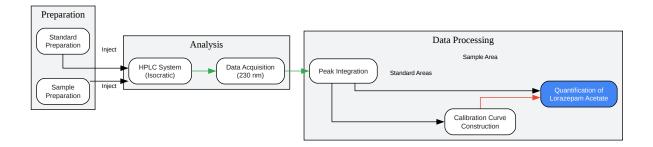
Before sample analysis, the chromatographic system must pass the system suitability test. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

Experimental Workflow



The following diagram illustrates the overall workflow for the HPLC quantification of **Lorazepam acetate**.



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Caption: Experimental workflow for Lorazepam acetate quantification by HPLC.

Conclusion

The presented HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of **Lorazepam acetate** in pharmaceutical dosage forms. This method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. The method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[3]

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- To cite this document: BenchChem. [Application Note: HPLC Method for the Quantification of Lorazepam Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188778#hplc-method-for-lorazepam-acetate-quantification]

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